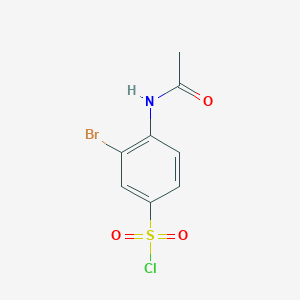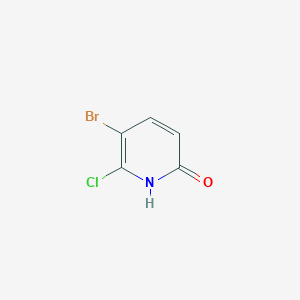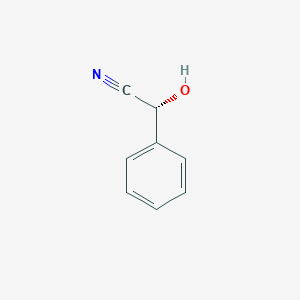
4-(4-Hydroxyphenyl)benzaldehyd
Übersicht
Beschreibung
4-(4-Hydroxyphenyl)benzaldehyde (4-HPB) is an aromatic aldehyde that is widely used in the synthesis of organic compounds. It is a colorless liquid with a sweet, floral odor and is accessible through both chemical and biological means. 4-HPB is an important intermediate in the synthesis of pharmaceuticals, dyes, fragrances, flavors, and other organic compounds. It can also be used in the synthesis of polymers and other materials. In addition, 4-HPB has a wide range of biological activities and is used in scientific research for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthese eines Himbeerketon-Vorläufers
4-Hydroxybenzaldehyd kann als Reaktant bei der Synthese von 4-(4-hydroxyphenyl)-but-3-en-2-on verwendet werden, das ein Vorläufer für Himbeerketon ist .
2. Herstellung von nichtlinearen optischen Chinoliniumsinglekristallen Diese Verbindung kann auch verwendet werden, um nichtlineare optische Chinoliniumsinglekristalle (eine OHQ–TMS-Verbindung) durch eine Kondensationsreaktion mit 1,2-Dimethylchinolinium-2,4,6-trimethylbenzolsulfonat in Methanol herzustellen .
Synthese von Pyrrolderivaten
4-Hydroxybenzaldehyd kann bei der Synthese von [(Pyrrol-2,5-diyl)-co-(Benzyliden)]-Derivaten verwendet werden .
Synthese von Anisaldehyd
Es kann mit Dimethylsulfat reagieren, um Anisaldehyd zu erzeugen .
Synthese von p-Hydroxyzimtaldehyd
4-Hydroxybenzaldehyd kann mit Acetaldehyd reagieren, um p-Hydroxyzimtaldehyd zu erzeugen .
Synthese von Zimtsäure
Eine weitere Oxidation von p-Hydroxyzimtaldehyd kann Zimtsäure erzeugen .
Synthese von 4-Aminophenol-Derivaten
In einer aktuellen Studie wurden fünf 4-Aminophenol-Derivate unter Verwendung von 4-Hydroxybenzaldehyd synthetisiert. Diese Derivate zeigten breitbandartige Aktivitäten gegen verschiedene Bakterienstämme und eine signifikante Hemmung von Amylase und Glucosidase .
DNA-Interaktionsstudien
Interaktionsstudien von Human-DNA mit den synthetisierten Schiff-Basen wurden ebenfalls unter Verwendung von 4-Hydroxybenzaldehyd durchgeführt .
Dies sind nur einige der vielen möglichen Anwendungen von 4-(4-Hydroxyphenyl)benzaldehyd in der wissenschaftlichen Forschung. Es ist ein wichtiges Zwischenprodukt in der Medizin, bei Gewürzen und Flüssigkristallen .
Safety and Hazards
4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .
Zukünftige Richtungen
The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to 4-(4-Hydroxyphenyl)benzaldehyde, could be another interesting direction .
Wirkmechanismus
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that 4-hydroxybenzaldehyde, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of 4-(4-Hydroxyphenyl)benzaldehyde have been studied in rats. After oral administration, it was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of 4-(4-Hydroxyphenyl)benzaldehyde was found to be 5.33% . It was also found that 4-(4-Hydroxyphenyl)benzaldehyde is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .
Result of Action
It is known that 4-hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may have similar effects.
Biochemische Analyse
Biochemical Properties
4-(4-Hydroxyphenyl)benzaldehyde plays a role in various biochemical reactions. It is involved in the biosynthesis of phenolic compounds, which are crucial for plant metabolism . The compound interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS), which are involved in the biosynthesis of vanillin .
Cellular Effects
It has been suggested that it may have antimicrobial activity, as it has been found to inhibit the growth of certain bacteria
Molecular Mechanism
The molecular mechanism of 4-(4-Hydroxyphenyl)benzaldehyde involves its interaction with various biomolecules. In the Dakin oxidation, 4-(4-Hydroxyphenyl)benzaldehyde reacts with hydrogen peroxide in base to form hydroquinone . This reaction suggests that the compound may interact with biomolecules through redox reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, a raspberry ketone precursor . This suggests that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 4-(4-Hydroxyphenyl)benzaldehyde in animal models. A study has shown that the compound has pharmacokinetic properties in rats, suggesting that it may have different effects at varying dosages .
Metabolic Pathways
4-(4-Hydroxyphenyl)benzaldehyde is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . It interacts with enzymes such as 4HCH and HBS in these pathways .
Subcellular Localization
Given its involvement in the biosynthesis of phenolic compounds, it is likely that it is localized in the cytosol where these biosynthetic pathways occur .
Eigenschaften
IUPAC Name |
4-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374729 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100980-82-3 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)










